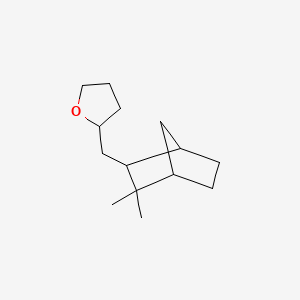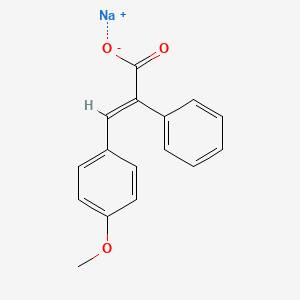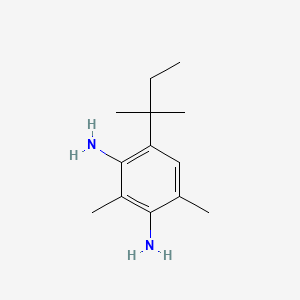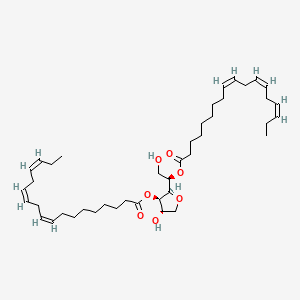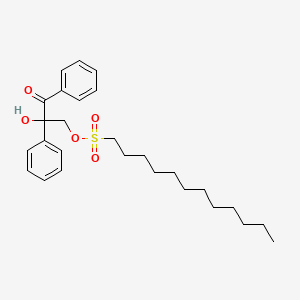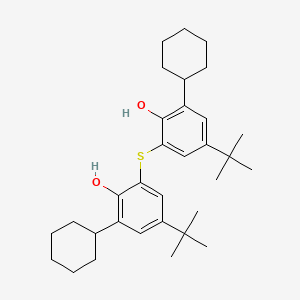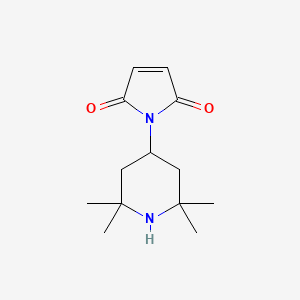
Ammonium hydrogen malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium hydrogen malate is an organic compound that consists of ammonium ions and hydrogen malate ions. It is a derivative of malic acid, which is a naturally occurring substance found in many fruits. The compound is known for its role in various biochemical processes and its applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium hydrogen malate can be synthesized by reacting malic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution at room temperature. The process involves the neutralization of malic acid by ammonium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled addition of ammonium hydroxide to a solution of malic acid. The reaction is monitored to ensure the correct stoichiometry and purity of the final product. The solution is then evaporated to obtain crystalline this compound.
化学反应分析
Types of Reactions: Ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate and other intermediates.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetate and other intermediates.
Reduction: Succinate.
Substitution: Metal malates.
科学研究应用
Ammonium hydrogen malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in metabolic studies, particularly in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as a buffer in biological assays.
Industry: It is used in the food industry as a flavoring agent and acidity regulator.
作用机制
The mechanism of action of ammonium hydrogen malate involves its participation in biochemical pathways, particularly the citric acid cycle. It acts as an intermediate in the conversion of carbohydrates into energy. The compound interacts with enzymes and other molecules to facilitate the production of adenosine triphosphate (ATP), which is the primary energy currency of cells.
相似化合物的比较
- Ammonium malate
- Potassium hydrogen malate
- Sodium hydrogen malate
- Lithium hydrogen malate
Comparison: Ammonium hydrogen malate is unique due to its specific ammonium ion, which imparts different solubility and reactivity characteristics compared to other similar compounds. For instance, potassium hydrogen malate and sodium hydrogen malate have different solubility profiles and are used in different applications based on their ionic properties.
This compound stands out for its versatility in both biological and industrial applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
5972-71-4 |
|---|---|
分子式 |
C4H9NO5 |
分子量 |
151.12 g/mol |
IUPAC 名称 |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI 键 |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
相关CAS编号 |
20261-05-6 5972-71-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


